

Feruloylputrescine storage conditions stability

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Compound Focus: Feruloylputrescine

CAS No.: 91000-11-2

Cat. No.: S1799947

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Storage & Handling FAQ

Q1: What are the documented storage conditions for feruloylputrescine?

A commercial supplier provides specific storage recommendations for **feruloylputrescine** powder and solutions, as summarized in the table below [1].

Form	Condition	Recommended Storage Duration
Powder	-20°C	3 years
Powder	4°C	2 years
Solution (solvent)	-80°C	6 months
Solution (solvent)	-20°C	1 month

Key Handling Note: The product is reported to be stable at ambient temperature for a few days during ordinary shipping, but for long-term storage, the recommended freezer temperatures should be followed [1].

Q2: What solvents can I use for feruloylputrescine, and how do I prepare stock solutions?

The solubility data suggests that **feruloylputrescine** may dissolve in **DMSO**, and also lists water, ethanol, and DMF as potential solvents [1].

For *in vitro* or *in vivo* work, proper formulation is critical. The table below outlines example formulations from the supplier. **Note:** These are general examples and should be optimized for your specific application [1].

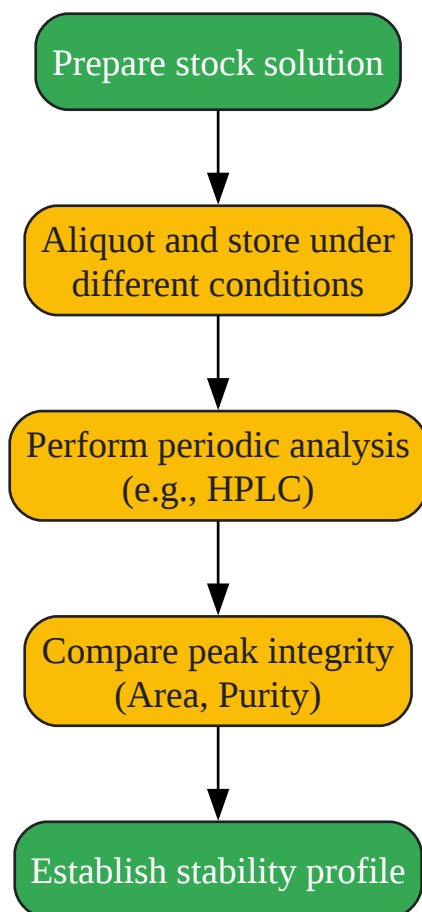
Purpose	Formulation Example (Volume Ratio)
Injection (IP/IV/IM/SC)	DMSO : Tween 80 : Saline = 10 : 5 : 85
Injection (Alternative)	DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45
Oral Administration	Suspend in 0.5% Carboxymethylcellulose sodium (CMC Na)

Molarity Calculator Example: To prepare a 5 mL stock solution of 10 mM **feruloylputrescine** (MW = 264.32 g/mol) in DMSO:

- Mass (mg) = (10 mM) * (264.32 g/mol) * (5 mL) / 1000 = **13.216 mg** Weigh 13.2 mg of **feruloylputrescine** and dissolve it in 5 mL of DMSO to achieve the desired concentration [1].

Experimental Design & Stability Assessment

While direct stability studies on **feruloylputrescine** are not available in the search results, you can establish the stability profile in your specific experimental conditions using the following workflow.



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Stability-Indicating Assay Protocol:

- **Sample Preparation:** Prepare a stock solution of **feruloylputrescine** in your chosen solvent (e.g., DMSO, ethanol) at a known concentration (e.g., 10 mM) [1].
- **Stress Conditions:** Aliquot the stock solution and store it under the conditions you wish to test. Key conditions include:
 - **Temperature:** -80°C, -20°C, 4°C, and room temperature.
 - **Time Points:** Analyze samples immediately (T=0) and after predefined intervals (e.g., 1 day, 1 week, 1 month, 3 months).
 - **Freeze-Thaw Cycles:** Subject one set of aliquots to multiple freeze-thaw cycles to simulate handling stress.
- **Analysis by High-Performance Liquid Chromatography (HPLC):**
 - **Instrument:** Use an HPLC system with a UV/Vis or Diode Array Detector (DAD). Feruloyl putrescines contain a ferulic acid moiety which can be detected around 320-330 nm [2].
 - **Column:** A reverse-phase C18 column is standard for such compounds.
 - **Method:** A typical gradient method can be used, e.g., starting with a high proportion of water (with 0.1% formic acid) and increasing the proportion of acetonitrile or methanol over 20-30

minutes.

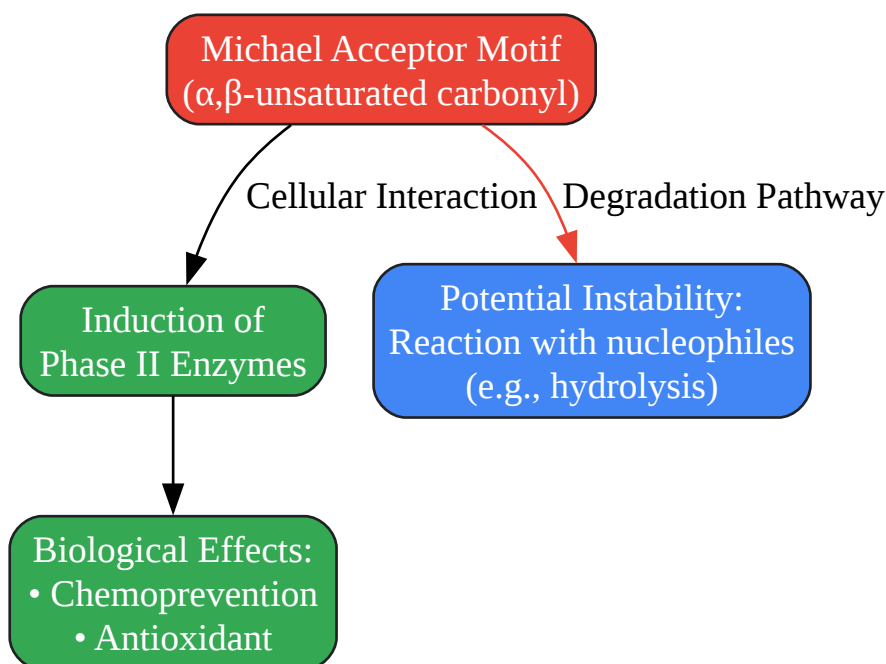
- **Data Interpretation:** Monitor the chromatogram for:
 - **Reduction in the main peak area of feruloylputrescine**, indicating degradation.
 - **Appearance of new peaks**, indicating the formation of degradation products.
 - A stable sample will show minimal change in the main peak area and no new significant peaks over time.

Key Biological Activity & Mechanism

Understanding the compound's mechanism can inform why stability matters for your experimental outcomes.

Reported Bioactivity: Feruloyl putrescines have been studied for their **chemopreventive effects**, acting as potent inducers of Phase II detoxifying enzymes like Quinone Reductase (QR) [2]. This activity is attributed to their structure as **Michael acceptors**, which can react with cellular nucleophiles [2]. They also exhibit **antioxidant, anti-inflammatory, and antimelanogenic** properties [2].

The following diagram illustrates the hypothesized mechanism based on its Michael acceptor property, which is also the likely pathway for its own degradation and instability.



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Troubleshooting Guide

Problem	Possible Cause	Suggested Solution
Precipitation in stock solution	Solvent evaporation or supersaturation at low temperatures.	Warm solution to room temperature and vortex. If precipitate remains, briefly sonicate. Re-prepare stock if needed.
Loss of biological activity after storage	Compound degradation in solution.	Use fresh aliquots from powder. Avoid repeated freeze-thaw cycles by making single-use aliquots. Verify concentration and purity via HPLC.
Inconsistent experimental results	Uncontrolled degradation or improper formulation for <i>in vivo</i> studies.	Standardize storage times for working solutions. For <i>in vivo</i> work, use freshly prepared formulations from the table above and ensure uniform administration [1].

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References

1. N-trans-Feruloylputrescine | Phenols | 91000-11-2 [invivochem.com]
2. Chemopreventive effects of feruloyl putrescines from ... [sciencedirect.com]

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